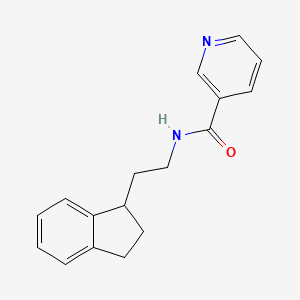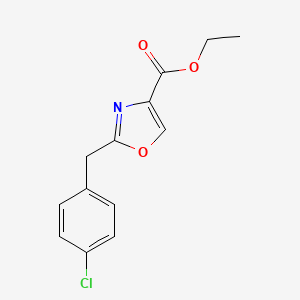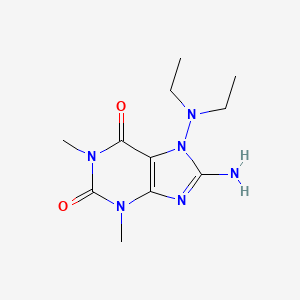![molecular formula C5H4IN5 B11855278 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11855278.png)
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C5H4IN5. This compound is characterized by the presence of an iodine atom at the 3rd position and an amino group at the 6th position of the pyrazolo[3,4-d]pyrimidine ring system. It is a white to light yellow crystalline powder and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the iodination of pyrazolo[3,4-d]pyrimidine derivatives. One common method includes the reaction of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form biaryl and alkyne derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which are valuable intermediates in medicinal chemistry .
Scientific Research Applications
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is used extensively in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- 5-Iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it a better leaving group in substitution reactions, enhancing the compound’s versatility in synthetic chemistry .
Properties
Molecular Formula |
C5H4IN5 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C5H4IN5/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H3,7,8,9,10,11) |
InChI Key |
JMJXQGFSXQXQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)

![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855241.png)



![[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11855266.png)




